Ziprasidone

説明

Disorders such as schizophrenia and bipolar disorder can significantly impair mood, cognition, and behavior. These mental illnesses can often be accompanied by comorbidities such as depression and substance abuse, and can significantly impact the quality of life of patients and caregivers. Luckily, several treatment options for psychotic disorders have been introduced to market since the realization of chlorpromazine's antipsychotic properties in 1952. Second generation antipsychotics (commonly referred to as atypical antipsychotics) include [clozapine], [quetiapine], [olanzapine], [aripiprazole] and [this compound] among others, and are generally thought to be as efficacious as first generation antipsychotics but differ in their adverse effect profiles. First generation antipsychotics are associated with extrapyramidal adverse effects while atypical antipsychotics are linked to weight gain, impaired glucose tolerance and metabolic syndrome. this compound is used to treat schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder although the mechanism of action is unknown. Although this compound is classified as an atypical antipsychotic, it appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class.

This compound is an Atypical Antipsychotic.

This compound is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of this compound has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury.

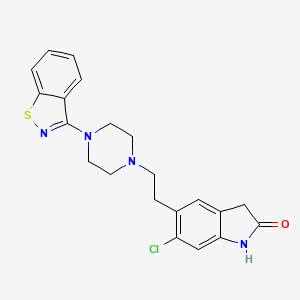

This compound is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 8 approved and 14 investigational indications. This drug has a black box warning from the FDA.

a benzisothiazoylpiperazine derivative; has combined dopamine and serotonin receptor antagonist activity; structurally related to tiospirone

See also: this compound Hydrochloride (active moiety of); this compound Mesylate (active moiety of).

Structure

3D Structure

特性

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVFYHBGMAFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138982-67-9 (hydrochloride monohydrate) | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023753 | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-2 °C (28 °F) - closed cup | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

7.18e-03 g/L | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146939-27-7 | |

| Record name | Ziprasidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ziprasidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Ziprasidone hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Chemical and Physical Properties

This compound hydrochloride is the monohydrochloride, monohydrate salt of this compound.[1] It is a white to slightly pink powder.[2] The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate | [1] |

| Molecular Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [1] |

| Molecular Weight | 467.41 g/mol | [3] |

| Melting Point | >276°C (for the hydrochloride monohydrate) | [3] |

| Solubility | Practically insoluble in water. Freely soluble in methanol, ethanol, and chloroform; soluble in ether; sparingly soluble in acetonitrile. | [4][5] |

| pKa | 13.34 ± 0.20 (predicted) | [3] |

| UV λmax | 211 nm, 314 nm | [3] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that typically involves the preparation of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroethyl)-6-chloro-oxindole. These intermediates are then coupled, followed by the formation of the hydrochloride salt.

Synthetic Pathway Overview

Caption: General synthetic scheme for this compound hydrochloride.

Experimental Protocols

1. Preparation of 3-(1-Piperazinyl)-1,2-benzisothiazole

This key intermediate can be synthesized from 2-cyanophenyl disulfide.

-

Procedure: A mixture of 2-cyanophenyl disulfide, piperazine, dimethyl sulfoxide (DMSO), and isopropanol is heated to 120-125°C.[1] The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified.

2. Preparation of 5-(2-Bromoethyl)-6-chloroindolin-2-one

This second key intermediate is typically prepared from 6-chloroindolin-2-one in a two-step process.

-

Step 2a: Acylation

-

Procedure: 6-chloroindolin-2-one is condensed with bromoacetic acid in the presence of polyphosphoric acid (PPA) to yield 5-(bromoacetyl)-6-chloroindolin-2-one.[1]

-

-

Step 2b: Reduction

-

Procedure: The 5-(bromoacetyl)-6-chloroindolin-2-one is then reduced using triethylsilane in trifluoroacetic acid to give the 2-bromoethyl derivative, 5-(2-bromoethyl)-6-chloroindolin-2-one.[1]

-

3. Synthesis of this compound Base

The two key intermediates are coupled to form the this compound free base.

-

Procedure: 5-(2-bromoethyl)-6-chloroindolin-2-one is condensed with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of sodium carbonate (Na₂CO₃) in a solvent such as dimethylformamide (DMF) or methyl isobutyl ketone.[1] The reaction mixture is typically heated to facilitate the reaction. After the reaction is complete, the crude this compound base is isolated. The wet product can be re-slurried in a solvent like isopropyl alcohol for purification.[6]

4. Formation of this compound Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

-

Procedure: The purified this compound base is suspended in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[6] The mixture is heated to achieve dissolution, and then an aqueous solution of hydrochloric acid is added. The reaction mixture is then cooled to induce crystallization of this compound hydrochloride monohydrate.[1] The resulting solid is collected by filtration, washed, and dried.

Analytical Methods

The quality and purity of this compound hydrochloride are typically assessed using various analytical techniques, with HPLC and UV-Vis spectrophotometry being the most common.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is crucial for the quantitative determination of this compound hydrochloride and its impurities in bulk drug and pharmaceutical dosage forms.

-

Experimental Protocol:

-

Column: YMC C18 (150×4.6mm, 3µm) or equivalent.[7]

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 60:40 (v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 219 nm.[7]

-

Run Time: 5 minutes.[7]

-

Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent such as methanol. This stock solution is then diluted with the mobile phase to the desired concentration for analysis.[4]

-

-

Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[7] The linearity is typically established over a concentration range of 10-50 µg/mL.[7]

UV-Vis Spectrophotometry

A simple and rapid UV-Vis spectrophotometric method can be used for the estimation of this compound hydrochloride.

-

Experimental Protocol:

-

Solvent: A stock solution is prepared by dissolving this compound hydrochloride in methanol.[5] Further dilutions are made using a saline buffer (pH 7.4).[5]

-

Procedure: The absorbance of the sample solutions is measured at 318 nm against a solvent blank. A calibration curve is prepared by plotting absorbance versus concentration, which should obey Beer's law in the concentration range of 10-70 µg/mL.[8]

-

Mechanism of Action and Signaling Pathways

This compound is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptor antagonism.[9][10]

Dopamine D₂ Receptor Antagonism

Excessive dopaminergic activity in the mesolimbic pathway of the brain is associated with the positive symptoms of schizophrenia.[11] this compound acts as an antagonist at D₂ receptors, which helps to mitigate this hyperactivity.[9]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. jocpr.com [jocpr.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. iajps.com [iajps.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. US8178674B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro binding affinity of Ziprasidone for D2 and 5HT2A receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of Ziprasidone for D2 and 5HT2A Receptors

This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to Dopamine D2 and Serotonin 5HT2A receptors. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows.

Introduction

This compound is an atypical antipsychotic agent recognized for its efficacy in treating schizophrenia and bipolar disorder.[1] Its therapeutic action is believed to stem from a combination of antagonism at Dopamine D2 and Serotonin 5HT2A receptors.[2] A key characteristic of this compound is its high affinity for the 5HT2A receptor relative to the D2 receptor, a feature that distinguishes it from many other antipsychotic medications and is thought to contribute to its specific clinical profile, including a lower propensity for certain side effects.[3][4][5] This document delves into the specific in vitro binding affinities that define this pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of a ligand (in this case, this compound) for a receptor is a measure of how strongly that ligand binds to the receptor. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

The in vitro binding affinities of this compound for human Dopamine D2 and Serotonin 5HT2A receptors are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Dopamine D2 | 4.8 | [2] |

| Serotonin 5HT2A | 0.4 | [2] |

As the data indicates, this compound's affinity for the 5HT2A receptor is approximately an order of magnitude greater than its affinity for the D2 receptor.[4] This high 5-HT2A/D2 affinity ratio is a hallmark of its receptor binding profile.[3][5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities such as Ki values is predominantly accomplished through radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and its receptor.[6]

General Principle

Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The assay involves incubating a source of receptors (e.g., cell membranes from cells expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").

Detailed Methodology

A typical competitive radioligand binding assay protocol involves the following key steps:

-

Receptor Preparation:

-

Cells or tissues expressing the target receptor (e.g., CHO cells transfected with human D2L receptor) are cultured and harvested.[7]

-

The cells are homogenized in a cold lysis buffer to break them open and release the cell membranes, which contain the receptors.[8]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8] The protein concentration of the membrane preparation is determined to ensure consistency across experiments.[8]

-

-

Assay Incubation:

-

The prepared cell membranes are incubated in multi-well plates with a specific, fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor).[7]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.[6][9]

-

Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).[7]

-

The mixture is incubated, typically for 60-120 minutes, to allow the binding reaction to reach equilibrium.[8][10]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[8][10] The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

-

The filters are washed multiple times with an ice-cold buffer to remove any remaining unbound radioligand.[10]

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the dried filters is measured using a scintillation counter.[8]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.[10]

-

The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][10]

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways for the D2 and 5HT2A receptors and the general workflow of a radioligand binding assay.

Conclusion

The in vitro receptor binding profile of this compound is defined by its potent antagonism at both Dopamine D2 and Serotonin 5HT2A receptors, with a notably higher affinity for the 5HT2A subtype. This characteristic is quantified through rigorous experimental procedures, primarily radioligand binding assays. Understanding these fundamental pharmacological properties is crucial for researchers and clinicians in the fields of neuroscience and drug development, as it provides a molecular basis for the drug's therapeutic effects and side-effect profile.

References

- 1. Dopamine D2/3 occupancy of this compound across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Analysis of Ziprasidone Pharmacokinetics: Oral versus Intramuscular Administration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of ziprasidone, comparing its oral and intramuscular routes of administration. This document synthesizes key data from various clinical and pharmacological studies, presenting quantitative information in a structured format to facilitate comparison and further research. Detailed experimental methodologies, metabolic pathways, and clinical trial workflows are also elucidated to provide a thorough understanding of the drug's behavior in the human body.

Executive Summary

This compound, an atypical antipsychotic agent, is utilized in the management of schizophrenia and bipolar disorder.[1] It is available in both oral (this compound hydrochloride) and intramuscular (this compound mesylate) formulations, each exhibiting distinct pharmacokinetic profiles that are critical for appropriate clinical application. The oral formulation's absorption is significantly influenced by food, while the intramuscular route offers complete and rapid bioavailability, making it suitable for acute agitation. This guide explores these differences in detail, providing the necessary data and protocols for informed drug development and research.

Pharmacokinetic Data: A Comparative Analysis

The pharmacokinetic parameters of this compound vary significantly between oral and intramuscular administration. The following tables summarize the key quantitative data extracted from multiple studies.

Table 1: Pharmacokinetic Parameters of Oral this compound (with food)

| Parameter | Value | Unit | Citation |

| Bioavailability | ~60% | ||

| Time to Peak Concentration (Tmax) | 6 - 8 | hours | |

| Elimination Half-Life (t½) | ~7 | hours | |

| Apparent Systemic Clearance (Cl/F) | 7.5 | mL/min/kg | [1] |

| Apparent Volume of Distribution (Vd/F) | 1.5 | L/kg | |

| Protein Binding | >99% |

Table 2: Pharmacokinetic Parameters of Intramuscular this compound

| Parameter | Value | Unit | Citation |

| Bioavailability | 100% | [2] | |

| Time to Peak Concentration (Tmax) | ≤ 60 | minutes | [2] |

| Elimination Half-Life (t½) | 2 - 5 | hours | [3] |

| Protein Binding | >99% | [1] |

The Critical Role of Food in Oral this compound Bioavailability

The absorption of oral this compound is significantly enhanced in the presence of food. Studies have demonstrated that the bioavailability of oral this compound can increase by up to two-fold when administered with a meal. This "food effect" is a critical consideration in clinical practice and drug development.

Table 3: Effect of Food on Oral this compound Pharmacokinetics

| Condition | Cmax Increase | AUC Increase | Citation |

| With Standard Meal (50% fat) | Dose-dependent | Up to 101% (with 80mg dose) | [4] |

| With Moderate-Fat Meal (30% fat) | ~98% | ~79% | [4] |

| With High-Fat Meal (60% fat) | ~84% | ~104% | [4] |

A series of sequential studies elucidated that the caloric content of the meal, rather than the fat content, is the more critical factor in enhancing absorption.[5] It is recommended that oral this compound be taken with a meal of at least 500 calories to ensure optimal and consistent absorption.[5]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of this compound.

Oral Bioavailability and Food Effect Study

-

Study Design: Open-label, randomized, crossover studies are typically employed.[4]

-

Subjects: Healthy adult male and female volunteers are recruited.[4][6] Inclusion criteria often include a body mass index (BMI) within a specific range and normal findings on physical examination, electrocardiogram (ECG), and laboratory tests. Exclusion criteria commonly include a history of significant medical or psychiatric illness, drug or alcohol abuse, and use of any prescription or over-the-counter medications within a specified period before the study.

-

Dosing Regimen: Subjects receive single oral doses of this compound (e.g., 20 mg, 40 mg, 80 mg) under fasting and fed conditions.[4] The fasting state is typically defined as an overnight fast of at least 10 hours. For the fed condition, the drug is administered shortly after consumption of a standardized meal (e.g., high-fat, moderate-fat).[4]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[7]

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or HPLC method.[8][9][10]

Intramuscular Pharmacokinetic Study

-

Study Design: Open-label, single-dose, or multiple-dose studies are conducted.[11][12]

-

Subjects: Studies may enroll healthy volunteers or patients with acute agitation associated with schizophrenia.[11][12]

-

Dosing Regimen: A single intramuscular dose of this compound mesylate (e.g., 10 mg or 20 mg) is administered.[11] For multiple-dose studies, repeated injections are given at specified intervals.[13]

-

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals, particularly in the initial hours post-injection, to accurately characterize the rapid absorption phase (e.g., 0, 15, 30, 45, 60, 90 minutes, and then at 2, 4, 6, 8, 12, and 24 hours).

-

Bioanalytical Method: As with oral studies, this compound concentrations in plasma are quantified using validated LC-MS/MS or HPLC methods.[8][9][10]

Bioanalytical Method for this compound Quantification

A common method for the determination of this compound in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound and an internal standard from the plasma matrix.[8][9]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C8 or C18 reverse-phase column.[8][9] An isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), is used for separation.[8][14]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[8][9] Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[8]

Visualizing Key Pathways and Processes

This compound Metabolism

This compound is extensively metabolized in the liver, with less than 5% of the dose excreted as unchanged drug.[15] The primary metabolic pathways are reduction by aldehyde oxidase and, to a lesser extent, oxidation by cytochrome P450 3A4 (CYP3A4).[1][15]

Caption: Metabolic pathways of this compound.

Typical Pharmacokinetic Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of an investigational drug like this compound.

Caption: Workflow of a pharmacokinetic clinical trial.

Factors Influencing Oral this compound Bioavailability

The bioavailability of oral this compound is a complex process influenced by several factors, with the presence of food being the most significant.

Caption: Factors impacting oral this compound bioavailability.

Conclusion

The pharmacokinetic profiles of oral and intramuscular this compound are markedly different, dictating their respective clinical uses. Intramuscular administration provides rapid and complete bioavailability, making it an effective option for the management of acute agitation. In contrast, the oral formulation exhibits slower absorption and its bioavailability is highly dependent on co-administration with food. A thorough understanding of these pharmacokinetic principles, supported by robust experimental data and methodologies, is essential for the effective and safe use of this compound in clinical practice and for guiding future research and development in the field of antipsychotic therapeutics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacotherapy Update - this compound Mesylate Injection [clevelandclinicmeded.com]

- 4. The effect of food on the absorption of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of food on absorption of this compound | European Psychiatry | Cambridge Core [cambridge.org]

- 7. The pharmacokinetics of this compound in subjects with normal and impaired hepatic function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography-tandem mass spectrometry method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound mesylate (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intramuscular this compound compared with intramuscular haloperidol in the treatment of acute psychosis. This compound I.M. Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The safety and efficacy of sequential intramuscular/oral this compound treatment of acute episode in patients with schizophrenia: a multicenter, open-labeled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziprasidone's Engagement with Norepinephrine and Serotonin Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent with a complex pharmacodynamic profile, exhibiting potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Beyond its receptor blockade, this compound also demonstrates a moderate affinity for and inhibition of the presynaptic norepinephrine transporter (NET) and serotonin transporter (SERT). This dual reuptake inhibition contributes to its overall clinical efficacy, potentially influencing mood and affective symptoms in patients with schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of this compound's effects on norepinephrine and serotonin reuptake, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Binding Affinity of this compound for Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki) of this compound for the human serotonin and norepinephrine transporters. This data is critical for understanding the drug's potency at these sites relative to its other pharmacological targets.

| Transporter | Radioligand Used | This compound Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]imipramine | 112 | [1] |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | 44 | [1] |

Experimental Protocols

The determination of this compound's binding affinity for SERT and NET is typically achieved through radioligand binding assays. The following protocol is a representative methodology based on standard practices in the field and the specific details provided in the cited literature.[1]

Radioligand Binding Assay for SERT and NET

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human serotonin and norepinephrine transporters.

Materials:

-

Membrane Preparations: Human cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Radioligands:

-

For SERT: [3H]imipramine

-

For NET: [3H]nisoxetine

-

-

Test Compound: this compound hydrochloride

-

Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).

-

Scintillation Fluid

-

Glass Fiber Filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing hSERT or hNET to confluence.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand ([3H]imipramine for SERT or [3H]nisoxetine for NET).

-

Add a range of concentrations of this compound to the wells.

-

For the determination of non-specific binding, add a saturating concentration of the respective non-labeled inhibitor.

-

Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

Visualizations

Signaling Pathway of Norepinephrine and Serotonin Reuptake Inhibition

Caption: Mechanism of this compound's action on norepinephrine and serotonin reuptake.

Experimental Workflow for Determining Transporter Binding Affinity

Caption: Workflow for radioligand binding assay to determine this compound's affinity for SERT and NET.

References

A Technical Guide to Preclinical Evaluation of Ziprasidone's Antipsychotic Efficacy

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the preclinical models and methodologies used to evaluate the antipsychotic efficacy of Ziprasidone. The document outlines this compound's pharmacodynamic profile, key experimental protocols with quantitative data, and the signaling pathways implicated in its mechanism of action.

Introduction to this compound

This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][2] Preclinical evaluation plays a crucial role in elucidating the pharmacological profile of antipsychotics like this compound, predicting clinical efficacy, and assessing potential side effects. A range of in vitro and in vivo models are employed to characterize its receptor binding, functional activity, and behavioral effects.

Pharmacodynamics of this compound

This compound possesses a unique and complex receptor binding profile, interacting with multiple neurotransmitter systems.[3] Its primary mechanism of action is attributed to its high affinity for and antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] Notably, it exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor.[6][7] Additionally, this compound acts as an agonist at the 5-HT1A receptor and an antagonist at 5-HT1D and 5-HT2C receptors.[2][8] It also inhibits the synaptic reuptake of serotonin and norepinephrine.[2][8] This multifaceted pharmacological activity is thought to contribute to its efficacy against the positive, negative, and affective symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.[8]

Receptor Binding Affinity and Functional Activity

The in vitro receptor binding affinities of this compound are summarized in the table below. This profile distinguishes it from other atypical antipsychotics and is predictive of its clinical effects. For instance, its low affinity for histaminic H1 and muscarinic M1 receptors suggests a lower likelihood of side effects such as sedation and cognitive disturbances.[6]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT2A | 0.4 | Antagonist |

| Serotonin 5-HT2C | 1.3 | Antagonist |

| Serotonin 5-HT1D | 2 | Antagonist |

| Serotonin 5-HT1A | 3.4 | Agonist |

| Dopamine D2 | 4.8 | Antagonist |

| Dopamine D3 | 7.2 | Antagonist |

| α1-Adrenergic | 10 | Antagonist |

| Histamine H1 | 47 | Antagonist |

| Muscarinic M1 | >1000 | Low Affinity |

| Serotonin Transporter (SERT) | Moderate Affinity | Reuptake Inhibitor |

| Norepinephrine Transporter (NET) | Moderate Affinity | Reuptake Inhibitor |

Data sourced from references[2][9].

Signaling Pathways

The antipsychotic effect of this compound is primarily mediated by its modulation of dopaminergic and serotonergic signaling pathways. In the mesolimbic pathway, antagonism of D2 receptors is thought to reduce the excessive dopamine activity associated with the positive symptoms of schizophrenia.[6][10] In the mesocortical pathway, 5-HT2A antagonism and 5-HT1A agonism are hypothesized to increase dopamine release, which may alleviate negative and cognitive symptoms.[1][11] The high 5-HT2A/D2 affinity ratio is believed to contribute to a lower risk of extrapyramidal symptoms by preserving physiological dopamine function in the nigrostriatal pathway.[4][10]

Key Preclinical Behavioral Models

Several well-established animal models are used to predict the antipsychotic efficacy of novel compounds.[12] These models often involve inducing schizophrenia-like symptoms in rodents through pharmacological manipulations and then assessing the ability of the test compound to reverse these deficits.[13][14]

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity.[15] Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) in response to a preceding neutral stimulus (e.g., a light or a tone). Antipsychotic drugs selectively block this conditioned response without impairing the unconditioned escape response to the aversive stimulus itself.[16]

-

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A light or a buzzer serves as the conditioned stimulus (CS).

-

Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation. This is repeated until the animal consistently avoids the shock.

-

Testing: Trained animals are administered this compound or a vehicle control. After a specified pretreatment time, they are placed back in the apparatus and subjected to a series of trials.

-

Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving after the US onset) is recorded. A selective suppression of the conditioned avoidance response is indicative of antipsychotic-like activity.[17]

| Compound | Conditioned Avoidance Response (ED50 mg/kg) |

| This compound | Potent Antagonism |

| Haloperidol | Active |

| Clozapine | Active |

This compound has been shown to be a potent antagonist of conditioned avoidance responding, a key predictor of antipsychotic efficacy.[7]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[18] A weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. This inhibition is disrupted by dopamine agonists or NMDA receptor antagonists, and antipsychotics can restore this function.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Acclimation: The rat is placed in the chamber for a brief acclimation period.

-

Drug Administration: The animal is pretreated with a PPI-disrupting agent (e.g., apomorphine or ketamine), followed by the administration of this compound or a vehicle.

-

Testing Session: The session consists of various trial types presented in a random order: pulse-alone trials (startle stimulus only), prepulse-plus-pulse trials (prepulse followed by the startle stimulus), and no-stimulus trials (background noise only).

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of this compound to reverse the drug-induced deficit in PPI is measured.

| Treatment Group | Reversal of PPI Deficit |

| This compound (5.6-17.8 mg/kg, p.o.) + Apomorphine | Significant attenuation |

| This compound (5.6-17.8 mg/kg, p.o.) + Ketamine | Significant attenuation |

| Clozapine (1-5.6 mg/kg, s.c.) + Apomorphine/Ketamine | Significant attenuation |

| Haloperidol (0.03-0.56 mg/kg) + Apomorphine | Attenuation |

| Haloperidol (0.03-0.56 mg/kg) + Ketamine | Lesser attenuation |

Data sourced from reference[19]. This compound effectively attenuates PPI deficits induced by both dopaminergic and glutamatergic disruptors, suggesting a broad antipsychotic profile.[19]

Drug-Induced Hyperactivity

Pharmacologically induced hyperlocomotion in rodents is a widely used model for the positive symptoms of schizophrenia.[20] This hyperactivity can be induced by dopamine agonists like amphetamine or by NMDA receptor antagonists such as phencyclidine (PCP) or ketamine.[14] The ability of an antipsychotic to attenuate this hyperactivity is predictive of its clinical efficacy.

-

Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor locomotor activity.

-

Habituation: Animals are allowed to habituate to the test arena for a period before the experiment.

-

Drug Administration: Animals are pretreated with this compound or a vehicle, followed by the administration of the hyperactivity-inducing agent (e.g., d-amphetamine).

-

Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration.

-

Analysis: The locomotor activity of the this compound-treated group is compared to the vehicle-treated group to determine the extent of hyperactivity blockade.

| Model | This compound Effect |

| d-Amphetamine-Induced Hyperactivity | Potent antagonism. This compound shows 6-fold lower potency in this model compared to blocking 5-HT2A-induced head twitch. |

| Dopamine Agonist-Induced Stereotypy | Potent antagonism. |

Data sourced from references[7][21]. This compound effectively blocks hyperactivity induced by dopamine agonists, further supporting its D2 receptor antagonist activity in vivo.

Catalepsy Test

The catalepsy test is used to assess the potential of antipsychotic drugs to induce extrapyramidal side effects (EPS), particularly parkinsonism-like motor rigidity.[22] Catalepsy is characterized by an animal's failure to correct an externally imposed posture. Atypical antipsychotics like this compound are expected to have a lower propensity to induce catalepsy compared to typical antipsychotics.

-

Apparatus: A horizontal bar raised a specific height above a surface.

-

Drug Administration: Animals are treated with various doses of this compound or a control drug (e.g., haloperidol).

-

Testing: At various time points after drug administration, the animal's forepaws are placed on the bar.

-

Measurement: The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.

| Compound | Catalepsy Induction |

| This compound | Weak potency |

| Haloperidol | Potent induction |

This compound demonstrates a relatively weak potency to produce catalepsy in animals, which is consistent with its lower risk of extrapyramidal side effects in clinical use.[7]

Conclusion

The preclinical evaluation of this compound using a variety of in vivo and in vitro models provides a comprehensive understanding of its antipsychotic profile. Its unique receptor binding signature, characterized by potent 5-HT2A and D2 antagonism combined with 5-HT1A agonism, translates into a strong efficacy signal in behavioral models predictive of antipsychotic action, such as the conditioned avoidance response and prepulse inhibition paradigms. Furthermore, its weak propensity to induce catalepsy in animal models aligns with its favorable motor side effect profile in clinical practice. This technical guide summarizes the core methodologies and quantitative data that form the basis of our understanding of this compound's preclinical pharmacology, underscoring the importance of these models in the development of novel antipsychotic agents.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. From Clinical Research to Clinical Practice: A 4-Year Review of this compound | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. 5-HT(1A) receptor activation contributes to this compound-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]

- 14. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Blockade of drug-induced deficits in prepulse inhibition of acoustic startle by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. go.drugbank.com [go.drugbank.com]

- 22. m.youtube.com [m.youtube.com]

Molecular structure and physicochemical characteristics of Ziprasidone

An In-depth Technical Guide on the Molecular Structure and Physicochemical Characteristics of Ziprasidone

Introduction

This compound is an atypical or second-generation antipsychotic agent utilized in the management of schizophrenia and the acute treatment of manic or mixed episodes associated with bipolar disorder.[1][2][3] Chemically, it is a benzisothiazolyl piperazine derivative, distinguishing it structurally from other antipsychotic classes like phenothiazines or butyrophenones.[4][5] This guide provides a comprehensive overview of its molecular structure, core physicochemical properties, and pharmacodynamic profile, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Identity

This compound's chemical structure is a hybrid, incorporating features reminiscent of both butyrophenone antipsychotics and trazodone-like antidepressants.[6] The core structure consists of a 1,2-benzisothiazol-3-yl group linked to a piperazine ring, which is in turn connected via an ethyl chain to a 6-chloro-1,3-dihydro-2H-indol-2-one (oxindole) moiety.[7] This unique assembly is fundamental to its pharmacological activity. The oral formulation is typically the hydrochloride monohydrate salt, while the intramuscular form is the mesylate trihydrate.[1][5]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | [1][8][9] |

| CAS Number | 146939-27-7 (Free Base) | [1][8] |

| 138982-67-9 (Hydrochloride Monohydrate) | [10][11][12] | |

| 122883-93-6 (Anhydrous Hydrochloride) | [10][11][13] | |

| Molecular Formula | C₂₁H₂₁ClN₄OS (Free Base) | [1][8] |

| Molecular Weight | 412.94 g/mol (Free Base) | [1][8] |

| 467.42 g/mol (Hydrochloride Monohydrate) | [5][10] |

Physicochemical Characteristics

This compound is a white to slightly pink powder.[10][11] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[9][14] This low solubility is a critical factor influencing its oral bioavailability, which is approximately 60% when taken with food.[2][9]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions/Notes | Reference(s) |

| Melting Point | >300 °C (hemihydrate) | [10][11] | |

| 304 °C | [8][] | ||

| 213-215 °C | [9][16] | ||

| >276 °C (Hydrochloride Monohydrate) | [4] | ||

| Boiling Point | 554.8 ± 50.0 °C | Predicted at 760 Torr | [][16][17] |

| pKa | 13.34 ± 0.20 | Predicted | [9][16] |

| Density | 1.369 ± 0.06 g/cm³ | Predicted | [][16] |

| Solubility | |||

| Water | Practically insoluble (~0.5 µg/mL for free base) | [14] | |

| ~210 µg/mL (hydrochloride salt) | [14] | ||

| DMSO | Soluble | ~1.2 mg/mL (hydrochloride hydrate); 90 mg/mL | [][18][19] |

| Methanol | Slightly Soluble | 2.443 ± 0.052 mg/mL (hydrochloride) | [9][16][20] |

| Dimethylformamide | Soluble | ~0.16 mg/mL (hydrochloride hydrate) | [18] |

Solid-State Properties and Crystallography

This compound hydrochloride is known to exist in multiple crystalline forms, including a monohydrate, hemihydrate, and an anhydrous form.[10] The crystal structure of the hydrochloride monohydrate has been determined using synchrotron X-ray powder diffraction.[21][22]

-

Crystal System: Triclinic[22]

-

Lattice Parameters (a, b, c): 7.250 Å, 10.987 Å, 14.072 Å[21]

-

Lattice Angles (α, β, γ): 83.43°, 80.59°, 87.14°[21]

In the solid state, the conformation of the this compound cation is very close to its minimum energy conformation. The structure is stabilized by a strong hydrogen bond between the positively charged piperazine nitrogen and the chloride anion. The water molecule further stabilizes the crystal lattice through weaker hydrogen bonds with the chloride ion and an N–H⋯O bond.[21]

Pharmacodynamics and Receptor Binding Profile

The therapeutic efficacy of this compound is believed to be mediated through a combination of antagonist activities at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[23][24][25] Like other atypical antipsychotics, it exhibits a higher in vitro affinity for the 5-HT₂ₐ receptor compared to the D₂ receptor.[26][27][28]

This compound's complex pharmacodynamic profile includes:

-

Potent Antagonism: High affinity for dopamine D₂, D₃, serotonin 5-HT₂ₐ, 5-HT₂C, and 5-HT₁D receptors.[23][26]

-

Agonism: Functions as an agonist at the serotonin 5-HT₁ₐ receptor.[23][29]

-

Reuptake Inhibition: Moderately inhibits the synaptic reuptake of serotonin and norepinephrine.[1][26][29]

-

Other Receptor Interactions: Shows moderate affinity for histamine H₁ receptors, which may contribute to somnolence, and α₁-adrenergic receptors, which may explain observed orthostatic hypotension.[23][24] It has no significant affinity for muscarinic M₁ cholinergic receptors.[23][26]

Table 3: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT₂ₐ | 0.4 | [23] |

| Serotonin 5-HT₂C | 1.3 | [23] |

| Serotonin 5-HT₁D | 2 | [23] |

| Serotonin 5-HT₁ₐ | 3.4 | [23] |

| Dopamine D₂ | 4.8 | [23] |

| Dopamine D₃ | 7.2 | [23] |

| α₁-Adrenergic | 10 | [23] |

| Histamine H₁ | 47 | [23] |

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical and pharmacological parameters of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method, which is a standard protocol for assessing the solubility of poorly water-soluble compounds.[14]

Methodology:

-

Preparation: An excess amount of this compound (or its salt form) is added to a series of vials containing a fixed volume of a specific solvent (e.g., purified water, phosphate buffer at various pH levels).[14]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for a predetermined period (e.g., 2 to 72 hours) to ensure equilibrium is reached.[14]

-

Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid particles.[14]

-

Quantification: The concentration of dissolved this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][14]

-

Analysis: The experiment is performed in triplicate to ensure reproducibility, and the final solubility is reported as the average concentration (e.g., in µg/mL or mg/mL).

Crystal Structure Determination (X-ray Powder Diffraction)

The crystal structure of this compound salts is elucidated using X-ray powder diffraction (XRPD), often with high-resolution synchrotron radiation for complex pharmaceutical compounds.[21][22]

Methodology:

-

Sample Preparation: A finely powdered, homogenous sample of crystalline this compound hydrochloride monohydrate is prepared.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Pattern Indexing: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The peak positions are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.[22]

-

Structure Solution: The integrated intensities of the diffraction peaks are used to determine the arrangement of atoms within the unit cell, leading to the solution of the crystal structure.

-

Refinement: The initial structural model is refined using methods like the Rietveld refinement, where the calculated powder pattern is fitted to the experimental data to optimize atomic positions and other structural parameters.[22] Density Functional Theory (DFT) may be used to further optimize the geometry.[21][22]

Receptor Binding Affinity Assay (Radioligand Binding)

Receptor binding affinities (Ki values) are determined through competitive radioligand binding assays using cell membranes expressing the specific human receptor of interest.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a specific cloned human receptor (e.g., dopamine D₂ or serotonin 5-HT₂ₐ) are cultured, harvested, and homogenized to prepare membrane fractions.

-

Assay Setup: The membrane preparations are incubated in a buffer solution containing a known concentration of a specific radioligand (a radioactive molecule that binds with high affinity to the target receptor).

-

Competitive Binding: Increasing concentrations of the test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor sites.

-

Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. This compound | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Significance of this compound Nanoparticles in Psychotic Disorders | MDPI [mdpi.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. This compound [drugfuture.com]

- 12. This compound hydrochloride monohydrate | C21H24Cl2N4O2S | CID 60853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound Hydrochloride | C21H22Cl2N4OS | CID 219099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The Improvement of the Dissolution Rate of this compound Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cas 146939-27-7,this compound | lookchem [lookchem.com]

- 17. This compound CAS#: 146939-27-7 [m.chemicalbook.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. Crystal structure of this compound hydrochloride monohydrate, C21H22Cl2N4OS(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 22. Crystal structure of this compound hydrochloride monohydrate, C21H22Cl2N4OS(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 23. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 24. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 25. medkoo.com [medkoo.com]

- 26. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. psychiatrist.com [psychiatrist.com]

- 28. psychiatryonline.org [psychiatryonline.org]

- 29. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Atypical Antipsychotic: The Early Discovery and Development of Ziprasidone

Groton, Connecticut - In 1987, within the laboratories of Pfizer Central Research, a novel molecule was first synthesized, one that would later be known as Ziprasidone. This compound, a structural analogue of risperidone, emerged from a dedicated effort to develop a new generation of antipsychotic medications with an improved safety and efficacy profile over existing treatments. This in-depth guide chronicles the early-phase discovery and development of this compound, detailing the preclinical and initial clinical investigations that paved the way for its eventual approval and use in the treatment of schizophrenia and bipolar disorder.

From Bench to Preclinical Models: Unraveling the Pharmacological Profile

The initial journey of this compound, chemically designated as CP-88,059, involved a meticulous process of chemical synthesis and rigorous preclinical evaluation to characterize its unique pharmacological properties.

Synthesis and Chemical Characteristics

The foundational synthesis of this compound was first detailed in a 1989 patent filed by Pfizer.[1] The process, while complex, laid the groundwork for the production of this benzisothiazolyl piperazine derivative. The oral formulation is a hydrochloride salt, while the intramuscular version is a mesylate salt.[1]

Unveiling the Mechanism of Action: A Unique Receptor Binding and Functional Profile

This compound's therapeutic potential lies in its distinct interaction with multiple neurotransmitter systems in the brain. Early in vitro studies were crucial in elucidating this complex profile.

Radioligand binding assays were instrumental in determining this compound's affinity for a wide array of CNS receptors. These studies revealed a high affinity for dopamine D2 and D3, serotonin 5HT2A, 5HT2C, 5HT1A, and 5HT1D receptors, as well as α1-adrenergic receptors.[2] It displayed moderate affinity for the histamine H1 receptor and, importantly, negligible affinity for cholinergic muscarinic receptors, predicting a lower likelihood of anticholinergic side effects.[2]

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound [2][3][4]

| Receptor | Ki (nM) |

| Serotonin 5HT2A | 0.4 |

| Serotonin 5HT2C | 1.3 |

| Serotonin 5HT1D | 2 |

| Serotonin 5HT1A | 3.4 |

| Dopamine D2 | 4.8 |

| Dopamine D3 | 7.2 |

| α1-Adrenergic | 10 |

| Histamine H1 | 47 |

Beyond simple binding, functional assays were critical to understanding how this compound modulates receptor activity. These studies established its role as an antagonist at dopamine D2 and serotonin 5HT2A and 5HT1D receptors.[2] Crucially, this compound was identified as an agonist at the serotonin 5HT1A receptor, a property believed to contribute to its anxiolytic and antidepressant effects.[2] Furthermore, this compound was found to inhibit the synaptic reuptake of both serotonin and norepinephrine, a mechanism shared with some antidepressant medications.[2]

In Vivo Preclinical Evaluation: Predicting Efficacy and Side Effects

Animal models played a pivotal role in predicting this compound's potential as an effective antipsychotic with a favorable side-effect profile.

The conditioned avoidance response (CAR) test in rats is a classic preclinical model for predicting antipsychotic efficacy. In this test, this compound demonstrated potent antagonism of the conditioned avoidance response, a hallmark of clinically effective antipsychotic drugs.[5]

To assess the potential for extrapyramidal side effects (EPS), a common and debilitating side effect of older antipsychotics, the catalepsy test in rats was employed. This compound was found to have a relatively weak potency to induce catalepsy, suggesting a lower risk of motor side effects compared to traditional antipsychotics.[5]

To explore its potential effects on the cognitive symptoms of schizophrenia, this compound was tested in a rat model of PCP-induced cognitive deficits. In a reversal learning task, this compound was shown to ameliorate the cognitive impairment caused by PCP, suggesting a potential benefit for cognitive function.[6]

Early Human Trials: Assessing Safety and Pharmacokinetics

Following promising preclinical results, Phase I clinical trials for this compound commenced in 1995.[7] These initial studies in healthy volunteers were designed to evaluate the drug's safety, tolerability, and pharmacokinetic profile.

Pharmacokinetics in Healthy Volunteers

Early pharmacokinetic studies revealed that oral this compound is well-absorbed, with a bioavailability of approximately 60% when taken with food.[8][9] The time to reach peak plasma concentration (Tmax) is about 6 to 8 hours after oral administration.[8] The drug is extensively bound to plasma proteins (>99%).[8][10]

The metabolism of this compound is extensive, with only a small amount of the unchanged drug excreted in the urine and feces.[8] The primary routes of metabolism involve N-dealkylation, sulfur oxidation, and reductive cleavage.[8] In vitro studies using human liver microsomes identified CYP3A4 as the major cytochrome P450 enzyme involved in its oxidative metabolism, with a minor contribution from CYP1A2.[8] However, a significant portion of its clearance is also mediated by aldehyde oxidase and glutathione reduction.[10] The mean terminal half-life is approximately 7 hours.[8]

Table 2: Early-Phase Pharmacokinetic Parameters of Oral this compound in Healthy Adults [7][8][10][11][12]

| Parameter | Value |

| Bioavailability (with food) | ~60% |

| Tmax (oral) | 6 - 8 hours |

| Protein Binding | >99% |

| Mean Terminal Half-life | ~7 hours |

| Systemic Clearance | 7.5 mL/min/kg |

| Volume of Distribution | ~1.5 L/kg |

Safety and Tolerability in Early Trials

Phase I studies in healthy volunteers established an initial safety profile for this compound. The most commonly observed adverse events were generally mild and included somnolence and respiratory tract infection.[11] These early trials were crucial in determining the appropriate dose range for subsequent efficacy studies in patients.

The Path to Approval: Navigating Regulatory Hurdles